![molecular formula C16H18N4O B5726388 2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)
2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” is a compound that is available for scientific research needs . It is also known by registry numbers ZINC000072437786 .
Synthesis Analysis
The synthesis of pyrimidines, including “2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine”, involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” can be represented by the molecular formula C17H20N3O . Its average mass is 282.360 Da, and its monoisotopic mass is 282.160095 Da .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Neurodegenerative Diseases Treatment
The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed the most effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors and exhibited prominent neuroprotective activities .
Antimicrobial Activity
Benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs . In this present study, new benzimidazole bridged benzophenone substituted indole scaffolds were synthesized and tested for in vitro antimicrobial activity . The compounds revealed as potent compounds among the tested strains .
Drug-resistant Bacterial Infections Treatment
The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . The results obtained from docking studies were in accordance with in vitro results and emerged as potent molecules .
Fungal Infection Treatment
In the past two decades, there has been a significant increase in the frequency of systematic fungal infection in man . The first orally active antifungal agent that was effective against a broad array of systematic and superficial fungal infections was ketoconazole .
Synthesis of New Derivatives
The reaction between compound 3 with ammonium thiocyanate in dry acetone resulted in in situ 2- (4-ethylphenoxymethyl)benzoyl isothiocyanate . The appropriate primary aromatic amines were directly added to the reaction mixture, in dry acetone, resulting in new derivatives .
Wirkmechanismus
Target of Action
Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes such as viral replication, cell proliferation, oxidative stress response, and microbial growth .
Result of Action
Based on the known activities of pyrimidine derivatives, the compound may exhibit neuroprotective and anti-inflammatory properties . This could involve the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells, as well as the reduction of endoplasmic reticulum (ER) stress and apoptosis .
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-5-2-3-6-14(13)15(21)19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTLLXSTHMRWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-Methylbenzoyl)-1-piperazinyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

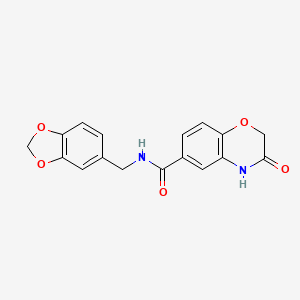
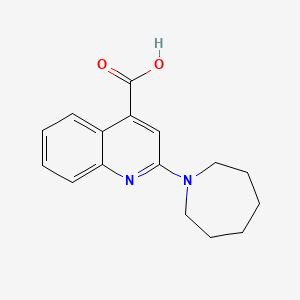
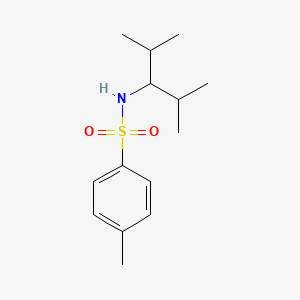
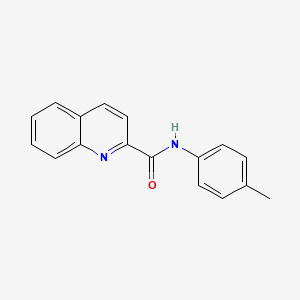
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
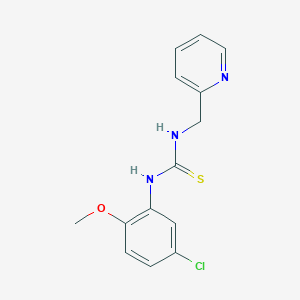
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)

![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)